N-[2-(2-chlorophenyl)-2-methoxyethyl]-3,5-bis(trifluoromethyl)benzamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3,5-bis(trifluoromethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a methoxyethyl chain, and a bis(trifluoromethyl)benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 2-chlorobenzyl chloride with sodium methoxide to form 2-(2-chlorophenyl)-2-methoxyethanol.
Amidation Reaction: The intermediate is then reacted with 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield 2-(2-chlorophenyl)acetic acid, while substitution of the chlorine atom can produce various substituted phenyl derivatives.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3,5-bis(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammation.
Materials Science: Due to its unique structural features, it is explored for use in the development of advanced materials, including polymers and coatings with specific chemical resistance properties.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which N-[2-(2-chlorophenyl)-2-methoxyethyl]-3,5-bis(trifluoromethyl)benzamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.
Pathways Involved: The compound could influence signaling pathways such as the NF-κB pathway, which plays a crucial role in regulating immune responses and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3,5-dimethylbenzamide: Similar structure but with dimethyl groups instead of trifluoromethyl groups.
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3,5-dichlorobenzamide: Contains dichloro groups instead of trifluoromethyl groups.
Uniqueness
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3,5-bis(trifluoromethyl)benzamide is unique due to the presence of trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it particularly valuable in medicinal chemistry for the development of drugs with enhanced bioavailability and efficacy.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3,5-bis(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF6NO2/c1-28-15(13-4-2-3-5-14(13)19)9-26-16(27)10-6-11(17(20,21)22)8-12(7-10)18(23,24)25/h2-8,15H,9H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSHQYSLMSYMMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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